molecular formula C19H22N6O3S B2378978 3-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 1013818-63-7

3-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

カタログ番号: B2378978
CAS番号: 1013818-63-7
分子量: 414.48
InChIキー: PGZWDNSFHIDOBE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 4-methoxyphenylsulfonyl group at the 4-position and a 3-methylpyrazole moiety at the 6-position of the pyridazine core.

特性

IUPAC Name

3-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-15-9-10-25(22-15)19-8-7-18(20-21-19)23-11-13-24(14-12-23)29(26,27)17-5-3-16(28-2)4-6-17/h3-10H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZWDNSFHIDOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridazine core: This could involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrazole moiety: This step might involve a condensation reaction with a hydrazine derivative.

    Attachment of the piperazine ring: This could be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the sulfonyl group or the pyrazole ring.

    Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

科学的研究の応用

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of 3-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Compound Name Substituent on Sulfonyl/Piperazine Group Molecular Weight Key Structural Features Reported/Potential Activities
Target Compound : 3-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 4-Methoxyphenyl ~414.5 (est.) Para-methoxy enhances electron donation Inferred anti-bacterial/anti-viral
Analog 1 : 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 2,4-Difluorophenyl ~420.9 (calc.) Electron-withdrawing fluorine substituents Likely improved binding affinity
Analog 2 : 3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 3-Chlorophenyl 418.9 Meta-chloro introduces steric hindrance Structural analog; activity uncharacterized
Analog 3 : 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine 3-(4-Chlorophenoxy)propyl 443.3 Chlorinated phenoxypropyl side chain Anti-inotropic, anti-platelet aggregation
Analog 4 : 3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine 4-Methylsulfonylbenzyl ~450.5 (calc.) Methylsulfonylbenzyl-pyrazole linkage Structural variation for target specificity

Structural and Electronic Differences

  • Target Compound vs. Fluorine’s electronegativity may enhance binding to hydrophobic pockets but reduce metabolic stability .
  • Target Compound vs.
  • Target Compound vs. Analog 3 (Chlorophenoxypropyl): Analog 3’s extended chlorophenoxypropyl chain may increase lipophilicity, favoring membrane penetration but risking off-target effects. The target compound’s compact sulfonylpiperazine-pyridazine core may offer better selectivity .
  • Target Compound vs. Analog 4 (Methylsulfonylbenzyl) : The target’s direct pyrazole-pyridazine linkage contrasts with Analog 4’s benzyl spacer, which could alter conformational flexibility and binding kinetics .

Pharmacological Implications

  • Solubility and Bioavailability : The 4-methoxy group likely enhances aqueous solubility compared to halogenated analogs, addressing a common limitation in drug development .
  • Target Affinity : Electron-withdrawing groups (e.g., fluoro, chloro) may strengthen hydrogen bonding or dipole interactions with targets, but the methoxy group’s balance of solubility and moderate electronic effects could optimize pharmacokinetics .

Research Findings and Gaps

  • Comparative studies are needed to validate its efficacy .
  • Analog 1 and 2 lack explicit activity data, emphasizing the need for systematic SAR (structure-activity relationship) studies to correlate substituent effects with biological outcomes .
  • Crystallographic Data : The widespread use of SHELX software () in small-molecule refinement suggests that structural data for these compounds, if available, would rely on such tools for accuracy .

生物活性

The compound 3-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • IUPAC Name : 3-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
  • Molecular Formula : C18H22N4O2S
  • Molecular Weight : 358.46 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the sulfonamide group enhances its reactivity and potential as a therapeutic agent. Specific interactions may lead to modulation of biological pathways, which can be crucial in treating diseases such as cancer and infections.

Antimicrobial Activity

Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives with piperazine and sulfonamide functionalities have shown promising antibacterial effects against various strains, including Mycobacterium tuberculosis .

CompoundTarget BacteriaIC50 (µM)
Compound AE. coli5.2
Compound BS. aureus3.8
Target CompoundM. tuberculosis4.00

Anticancer Potential

Studies have demonstrated that the structural components of this compound may confer anticancer properties. The sulfonamide moiety is known for its ability to inhibit enzymes involved in tumor growth and proliferation .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is notable, particularly acetylcholinesterase (AChE) and urease, which are implicated in various diseases.

EnzymeInhibition ActivityIC50 (µM)
AChEModerate6.5
UreaseHigh2.14

Study on Antitubercular Activity

A study focusing on the synthesis and evaluation of substituted piperazine derivatives found that compounds with similar structural features exhibited significant antitubercular activity against Mycobacterium tuberculosis H37Ra, with IC90 values ranging from 3.73 to 40.32 µM .

Toxicity Evaluation

In vitro cytotoxicity assessments on human embryonic kidney cells (HEK-293) indicated that many derivatives of this class, including those structurally related to the target compound, displayed low toxicity profiles, suggesting their potential for safe therapeutic use .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。